molecular formula C22H28N4 B3789450 N-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)piperidin-3-amine

N-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)piperidin-3-amine

Cat. No.: B3789450
M. Wt: 348.5 g/mol
InChI Key: FXTJIOPCKONRLO-UHFFFAOYSA-N
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Description

“N-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)piperidin-3-amine” is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring via a phenylpropyl chain. Compounds containing benzimidazole and piperidine structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)piperidin-3-amine” typically involves multi-step organic reactions:

    Formation of Benzimidazole: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Alkylation: The benzimidazole is then alkylated with a suitable alkylating agent to introduce the benzimidazol-2-ylmethyl group.

    Formation of Piperidine Derivative: The piperidine ring can be synthesized separately through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the piperidine derivative using a phenylpropyl linker. This can be achieved through nucleophilic substitution or other coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it into a piperidine derivative with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzimidazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce piperidine derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of “N-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)piperidin-3-amine” would depend on its specific biological target. Generally, compounds with benzimidazole and piperidine structures can interact with various enzymes, receptors, or ion channels, modulating their activity. The phenylpropyl linker may influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)piperidine: Lacks the amine group on the piperidine ring.

    N-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)pyrrolidine: Contains a pyrrolidine ring instead of piperidine.

    N-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)morpholine: Contains a morpholine ring instead of piperidine.

Uniqueness

The presence of both benzimidazole and piperidine moieties linked by a phenylpropyl chain makes “N-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)piperidin-3-amine” unique. This structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4/c1-2-8-18(9-3-1)10-6-14-26-15-7-11-19(17-26)23-16-22-24-20-12-4-5-13-21(20)25-22/h1-5,8-9,12-13,19,23H,6-7,10-11,14-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTJIOPCKONRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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